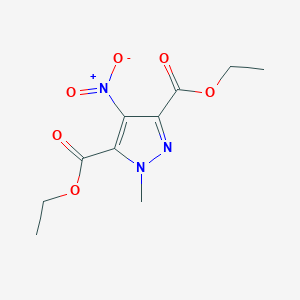
Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) is a heterocyclic compound that combines the structural features of benzothiazole and aminopyrazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) typically involves the reaction of 2-aminobenzothiazole with 5-aminopyrazole. One common method is the nucleophilic substitution reaction where the amino group of 5-aminopyrazole reacts with the benzothiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, alkylating agents, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the aminopyrazole moiety.
5-Aminopyrazole: Contains the pyrazole ring with an amino group but does not have the benzothiazole structure.
Uniqueness
Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) is unique due to the combination of benzothiazole and aminopyrazole structures, which imparts distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications compared to its individual components .
Propriétés
Formule moléculaire |
C10H8N4S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-5-6-12-14(9)10-13-7-3-1-2-4-8(7)15-10/h1-6H,11H2 |
Clé InChI |
KBFPXKLPVGTJLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)N3C(=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide](/img/structure/B11819741.png)







![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)

![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)


![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)
